3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a complex organic compound characterized by its unique structural features, including a benzodiazole ring system. This compound is classified under benzodiazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The specific chemical structure of this compound contributes to its potential utility in various scientific fields, particularly in medicinal chemistry and materials science.
The synthesis of 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves several key steps:
These steps highlight the complexity and multi-step nature of synthesizing this compound, requiring careful control of reaction conditions and reagents to ensure successful outcomes .
The molecular structure of 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid can be described as follows:
The compound’s molecular formula is , indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged to provide specific chemical properties conducive to its applications .
3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid can participate in various chemical reactions:
These reactions underline the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid involves interactions with specific molecular targets such as enzymes and receptors:
Understanding these mechanisms is crucial for exploring potential therapeutic applications.
3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid has a broad range of scientific applications:
The diverse applications highlight its significance across multiple scientific domains, making it a valuable compound for ongoing research efforts.
The benzimidazole core is constructed through a convergent retrosynthetic strategy, disconnecting the molecule into three key synthons: (1) a 1,2-diaminobenzene derivative for heterocycle formation, (2) a dimethylsulfamoyl precursor, and (3) an alkylating agent with the propanoic acid moiety. The core assembly typically begins with 4-fluoro-3-nitrobenzoic acid, where the fluorine atom serves as a leaving group for nucleophilic sulfamoylation. Cyclization via reductive amination forms the benzimidazole scaffold, followed by sequential installation of the N-butyl chain and propanoic acid arm [2] [5].
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Site | Synthon Generated | Key Transformation |
---|---|---|
Benzimidazole C2–N bond | 4-(Dimethylsulfamoyl)-1,2-diaminobenzene | Cyclocondensation |
N1–Butyl linkage | 1-Bromobutane | N-Alkylation |
C2–Propanoic acid chain | Acrylic acid/ethyl acrylate | Michael addition/hydrolysis |
The dimethylsulfamoyl moiety [$S(=O)2N(CH3)_2$] is installed early in the synthesis to avoid incompatibility with downstream reactions. The optimal route involves nucleophilic aromatic substitution (SNAr) on 4-chloro-3-nitrobenzenesulfonyl chloride using dimethylamine. This reaction proceeds at 0–5°C in tetrahydrofuran (THF) with 85–90% yield when dimethylamine is used in excess (2.5 equiv) to suppress disubstitution. Subsequent reduction of the nitro group with SnCl₂·2H₂O in ethanol provides the diamino intermediate essential for benzimidazole cyclization [2] [6]. Higher temperatures (>25°C) promote sulfonamide decomposition, while polar aprotic solvents like DMF accelerate SNAr but require rigorous anhydrous conditions. The SMILES notation CCCCOc1c2ccc(cc2nc1CCC(=O)O)S(=O)(=O)N(C)C
confirms the positional fidelity of the sulfamoyl group at the benzimidazole 5-position [2].
Table 2: Sulfamoylation Reaction Optimization
Condition | Yield (%) | Side Products | Optimal Parameters |
---|---|---|---|
Dimethylamine (1.0 equiv) | 62% | 10% Disulfonamide | Temp: 0–5°C |
Dimethylamine (2.5 equiv) | 92% | <2% Disulfonamide | Solvent: THF |
Dimethylamine (2.0 equiv, DMF) | 85% | 8% Dehalogenation | Time: 4–6 h |
N1-Butylation is achieved after benzimidazole core formation but prior to C2-alkylation due to steric and electronic factors. The unsubstituted benzimidazole nitrogen undergoes regioselective alkylation with 1-bromobutane using potassium carbonate (K₂CO₃) in DMF at 60°C for 12 hours, yielding >80% N-butyl product [5]. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic water/dichloromethane systems, reducing reaction time to 5 hours. Alternative reagents such as butyl iodide offer higher electrophilicity but generate stoichiometric iodide waste. The InChIKey DAPIFPUVXQTHQI-UHFFFAOYSA-N
confirms the N1-butyl connectivity in the final product [2] [5]. Microwave-assisted alkylation (100°C, 30 min) increases yields to 88% but requires specialized equipment.
The propanoic acid chain is introduced via two primary routes:
Table 3: Protecting Group Strategies for Propanoic Acid Synthesis
Protecting Group | Coupling Agent | Deprotection Conditions | Sulfamoyl Stability |
---|---|---|---|
Ethyl ester | NaH, ethyl bromoacetate | 2M NaOH, EtOH/H₂O, 80°C | Stable |
tert-Butyl ester | Acrylic acid tert-butyl ester | 30% TFA/DCM, 25°C | Stable |
Benzyl ester | Benzyl acrylate | H₂/Pd-C, MeOH | Partial reduction risk |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1